3-(3,3-diphenylpropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
Description
3-(3,3-Diphenylpropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide compound. Its structure features a benzofuran core substituted at the 2-position with a carboxamide group linked to a 2-ethoxyphenyl moiety and at the 3-position with a 3,3-diphenylpropanamido substituent. This compound shares structural similarities with bioactive molecules targeting inflammation, cancer, or neurological disorders due to the benzofuran scaffold’s prevalence in medicinal chemistry .
Properties
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O4/c1-2-37-28-20-12-10-18-26(28)33-32(36)31-30(24-17-9-11-19-27(24)38-31)34-29(35)21-25(22-13-5-3-6-14-22)23-15-7-4-8-16-23/h3-20,25H,2,21H2,1H3,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCWPNMJSNCKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,3-diphenylpropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its neuroprotective effects, antioxidant properties, and mechanisms of action based on existing research.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C₁₉H₂₁N₃O₃
- Molecular Weight: 327.39 g/mol
- IUPAC Name: this compound
Neuroprotective Effects
Research indicates that benzofuran derivatives exhibit significant neuroprotective properties. A study synthesized various benzofuran derivatives and evaluated their effects on neuronal cell cultures. Among these, compounds similar to this compound showed promising results in protecting against NMDA-induced excitotoxicity. Specifically, a derivative with a methyl substitution exhibited neuroprotective effects comparable to established NMDA antagonists like memantine at specific concentrations (30 µM) .
Antioxidant Activity
The compound also demonstrates antioxidant capabilities. In vitro assays revealed that certain derivatives could scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in rat brain homogenates. This suggests that the presence of specific substituents on the benzofuran moiety may enhance the antioxidant properties of the compound .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Excitotoxicity: The compound appears to modulate glutamate receptor activity, thereby reducing neuronal damage caused by excessive glutamate signaling.
- Scavenging Reactive Oxygen Species: The antioxidant activity is attributed to the ability of the compound to neutralize free radicals and prevent oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Relevant Research Studies
- Neuroprotective Study : A study published in Neuroscience Letters evaluated a series of benzofuran derivatives for their neuroprotective effects against excitotoxicity. The findings indicated that modifications in the chemical structure significantly influenced their protective efficacy .
- Antioxidant Mechanism : Another research article focused on the antioxidant properties of benzofuran derivatives, highlighting their ability to reduce oxidative stress in neuronal cells through ROS scavenging mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key compounds with structural or functional overlap:
Notes:
- The diphenylpropanamido moiety may confer steric bulk, influencing target binding selectivity.
- Functional Implications: Benzofuran derivatives often exhibit anti-inflammatory or antitumor activity, while cyclopropane-containing compounds (e.g., ) are metabolically stable but synthetically challenging.
Key Research Findings
Synthetic Feasibility : Cyclopropane carboxamides (e.g., ) are synthesized via ring-opening reactions with yields up to 78%, suggesting analogous methods for the target compound’s diphenylpropanamido group .
Antioxidant Activity : Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide exhibit IC₅₀ values of 12–25 μM in DPPH assays, but the target compound’s ethoxy group may reduce radical scavenging due to electron-donating effects .
Benzofuran Derivatives : Compounds with chlorophenyl substituents (e.g., ) are intermediates in antitumor agents, implying that the ethoxyphenyl variant could be optimized for kinase inhibition or apoptosis induction.
Notes
Data Limitations : Direct biological or pharmacokinetic data for the target compound are absent; inferences rely on structural analogs.
Synthetic Challenges : The 3,3-diphenylpropanamido group may require multi-step synthesis, complicating scalability compared to simpler carboxamides .
Substituent Effects : The 2-ethoxy group’s ortho position could hinder target binding compared to para-substituted analogs, necessitating conformational studies.
Q & A
Q. What are the recommended synthetic routes for 3-(3,3-diphenylpropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or coupling reactions.
- Step 2 : Introduction of the 3,3-diphenylpropanamido group using carbodiimide-based coupling agents (e.g., DCC or EDCI) with DMAP as a catalyst in anhydrous dichloromethane .
- Step 3 : Functionalization of the carboxamide group with the 2-ethoxyphenyl substituent via nucleophilic substitution or Buchwald-Hartwig amination . Optimization includes controlling temperature (0–25°C for coupling steps) and solvent polarity to minimize side reactions. Purity is enhanced using column chromatography or recrystallization.
Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?
Key techniques include:
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., ethoxy group at δ 1.3–1.5 ppm for CH and δ 4.0–4.2 ppm for OCH) .
- HPLC-MS : To confirm molecular weight (e.g., [M+H] peak at m/z ~541) and purity (>95%) .
- X-Ray Crystallography : For resolving stereochemistry and solid-state interactions, particularly for the diphenylpropanamido moiety .
Q. What preliminary biological screening assays are suitable for this compound?
Initial screening involves:
- Cytotoxicity Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given benzofuran derivatives’ affinity for ATP-binding pockets .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How does the 2-ethoxyphenyl substituent influence the compound’s mechanism of action compared to halogenated analogs?
The ethoxy group enhances lipophilicity (logP ~4.2), improving membrane permeability over fluorophenyl analogs (logP ~3.5). However, it may reduce hydrogen-bonding interactions with polar residues in target proteins (e.g., kinase active sites). Comparative molecular docking (PDB: 4XSN) shows ~20% lower binding energy for ethoxyphenyl vs. fluorophenyl derivatives, suggesting a trade-off between bioavailability and target affinity .
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data for benzofuran carboxamides?
Example contradiction: Ethoxyphenyl derivatives show higher cytotoxicity but lower COX-2 inhibition than chlorophenyl analogs. SAR strategies include:
- Substituent Scanning : Synthesize variants with methoxy, hydroxy, or methyl groups at the phenyl position.
- Pharmacophore Modeling : Identify critical interactions (e.g., diphenylpropanamido for hydrophobic packing vs. carboxamide for hydrogen bonding) .
- Biological Profiling : Test analogs across multiple assays (e.g., anti-inflammatory vs. antiproliferative) to decouple polypharmacology .
Q. What computational methods are recommended to predict metabolic stability and off-target effects?
- ADMET Prediction : Use QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability due to ethoxy group) .
- Molecular Dynamics (MD) Simulations : Assess binding mode stability in targets like tubulin or HSP90 over 100-ns trajectories .
- Off-Target Profiling : Similarity ensemble approach (SEA) to predict interactions with GPCRs or ion channels .
Q. How can researchers address poor aqueous solubility during formulation for in vivo studies?
Strategies include:
- Prodrug Design : Introduce phosphate or glycoside groups at the ethoxy moiety to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) to improve plasma half-life .
- Co-Crystallization : Use succinic acid or cyclodextrins to form stable co-crystals (confirmed via PXRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
